molecular formula C27H19NO5S B442402 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE

Cat. No.: B442402
M. Wt: 469.5g/mol
InChI Key: VXXAIXSUKYVYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the reaction of biphenyl-4-carboxylic acid with 2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate under specific conditions. The reaction is often carried out in the presence of a catalyst such as thionyl chloride and a base like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl and benzoate derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The biphenyl group can enhance the compound’s binding affinity to certain receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: Similar in structure but contains an indole moiety.

    4-Biphenyl-4-yl-1-(2-(3-nitrophenyl)-2-oxo-ethyl)-pyrimidin-1-ium, bromide: Contains a pyrimidine ring instead of a benzoate ester.

Uniqueness

2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H19NO5S

Molecular Weight

469.5g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-nitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C27H19NO5S/c29-25(21-12-10-20(11-13-21)19-6-2-1-3-7-19)18-33-27(30)24-8-4-5-9-26(24)34-23-16-14-22(15-17-23)28(31)32/h1-17H,18H2

InChI Key

VXXAIXSUKYVYEO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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